8-[6-ethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
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Overview
Description
8-[6-ethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including an ethoxy group, a sulfonyl group, and a quinoline moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[6-ethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include scaling up the Suzuki–Miyaura coupling reaction and employing continuous flow reactors to enhance reaction efficiency and product purity .
Chemical Reactions Analysis
Types of Reactions
8-[6-ethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction could produce simpler hydrocarbon structures.
Scientific Research Applications
8-[6-ethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[6-ethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
8-{6-ethoxy-3-[(4-methoxybenzene)sulfonyl]quinolin-4-yl}-1,4-dioxa-8-azaspiro[4.5]decane: This compound has a similar structure but with a methoxy group instead of a methyl group on the benzene ring.
1,4-Dioxa-8-azaspiro[4.5]decane: A simpler compound that forms the core structure of the more complex molecule.
Uniqueness
8-[6-ethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[45]decane is unique due to its combination of functional groups and structural complexity
Properties
IUPAC Name |
8-[6-ethoxy-3-(4-methylphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5S/c1-3-30-19-6-9-22-21(16-19)24(27-12-10-25(11-13-27)31-14-15-32-25)23(17-26-22)33(28,29)20-7-4-18(2)5-8-20/h4-9,16-17H,3,10-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCSZEPGRRVZLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCC5(CC4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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